1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride is a chemical compound with the CAS number 1636881-76-9 . This compound is known for its unique structure, which includes an indole core and a substituted ethynyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves several stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride can be compared with other similar compounds, such as:
- (3aR,4S,7aR)-4-(m-tolylethynyl)octahydro-1H-indol-4-ol hydrochloride
- 1,3a-Ethano (1H)inden-4-ol, octahydro-2,2,4,7a-tetramethyl-
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16;/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3;1H/t15-,16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRTQKSLCSQGD-UATJXVQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.